4-Chloro-2-fluoropyridin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H4ClFN2 |
|---|---|
Molecular Weight |
146.55 g/mol |
IUPAC Name |
4-chloro-2-fluoropyridin-3-amine |
InChI |
InChI=1S/C5H4ClFN2/c6-3-1-2-9-5(7)4(3)8/h1-2H,8H2 |
InChI Key |
RPZGLTCCQINGGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)N)F |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of 4 Chloro 2 Fluoropyridin 3 Amine
Influence of Halogen and Amine Substituents on Pyridine (B92270) Ring Reactivity
The reactivity of the pyridine ring in 4-Chloro-2-fluoropyridin-3-amine is a direct consequence of the electronic effects exerted by its substituents. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which reduces the electron density of the ring compared to benzene, making it less susceptible to electrophilic attack and more prone to nucleophilic attack. wikipedia.orguoanbar.edu.iq
The halogen atoms, chlorine and fluorine, are also electron-withdrawing through the inductive effect. This further deactivates the ring towards electrophilic substitution. nih.gov Conversely, the amine group is a strong electron-donating group through resonance, which can counteract the deactivating effects of the ring nitrogen and halogens to some extent. This donating effect increases the electron density at the ortho and para positions relative to the amine group.
Nucleophilic Aromatic Substitution (SNAr) Pathways on the Pyridine Nucleus
Nucleophilic aromatic substitution is a prominent reaction pathway for this compound due to the electron-deficient nature of the pyridine ring. youtube.com This type of reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. libretexts.org
Nucleophilic Reactivity of the Amine Group
The amine group at the 3-position is itself a nucleophile. While it can undergo reactions typical of primary amines, such as acylation, its nucleophilic character also influences the reactivity of the pyridine ring. quora.com In the context of intramolecular reactions, the amine group can act as an internal nucleophile. For instance, in related 3-halo-4-aminopyridines, N-acylation followed by an intramolecular nucleophilic attack can lead to rearrangement reactions. nih.govacs.org
Regioselectivity of Halogen Displacement Reactions
In this compound, there are two potential leaving groups for SNAr: the chlorine atom at the 4-position and the fluorine atom at the 2-position. The regioselectivity of nucleophilic attack is determined by several factors, including the relative stability of the Meisenheimer-like intermediate formed upon nucleophilic attack and the inherent leaving group ability of the halogens. libretexts.org
Generally, nucleophilic attack is favored at the 2- and 4-positions of the pyridine ring due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate. uoanbar.edu.iq In this specific molecule, both halogens are located at these activated positions. The fluorine atom is typically a better leaving group in SNAr reactions on activated aromatic systems than chlorine, which would suggest a preference for substitution at the 2-position. nih.gov However, the precise outcome can be influenced by the nature of the nucleophile and the reaction conditions. Studies on related dihalopyridines often show that the regioselectivity can be finely tuned. nih.gov For instance, in 2,4-dichloroquinazoline, nucleophilic attack occurs preferentially at the 4-position. nih.gov
Electrophilic Aromatic Substitution Reactivity of Halogenated Pyridines
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the ring's electron-deficient character. gcwgandhinagar.comyoutube.com The presence of two deactivating halogen substituents further diminishes the ring's reactivity towards electrophiles. While the amine group is an activating group, its effect may not be sufficient to overcome the strong deactivation by the ring nitrogen and halogens.
Oxidation and Reduction Pathways of the Pyridine Ring and Substituents
The pyridine ring is generally resistant to oxidation, especially under acidic conditions where it forms a pyridinium (B92312) salt. biosynce.com However, oxidation of the nitrogen atom to form a pyridine N-oxide can be achieved using peracids. wikipedia.orgbiosynce.com This transformation can alter the reactivity of the ring, making it more susceptible to both electrophilic and nucleophilic attack.
Reduction of the pyridine ring to a piperidine (B6355638) ring can be accomplished through catalytic hydrogenation. wikipedia.orgacs.org The substituents on the ring can influence the conditions required for reduction. The halogen and amine groups may also be susceptible to reduction under certain conditions, although the pyridine ring is typically reduced first.
Rearrangement Reactions and Tautomeric Equilibria in Aminopyridine Systems
Aminopyridines can exist in tautomeric equilibrium with their corresponding iminopyridine forms. researchgate.net For most simple aminopyridines, the amino tautomer is the predominant form in solution and in the solid state. researchgate.netrsc.org In the case of this compound, it is expected to exist primarily as the 3-amino tautomer.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 2 Fluoropyridin 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds. For 4-Chloro-2-fluoropyridin-3-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon resonances and confirms the connectivity of the atoms within the molecule.
Comprehensive ¹H NMR Chemical Shift and Coupling Constant Analysis
The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) provides key insights into the electronic environment of the protons. The spectrum displays distinct signals corresponding to the aromatic protons and the amine group protons.
A notable feature is a doublet observed at approximately 7.82 ppm, which can be assigned to the proton at position 6 of the pyridine (B92270) ring. This downfield shift is characteristic of a proton on an electron-deficient aromatic ring. The observed splitting pattern, a doublet with a coupling constant (J) of 5.4 Hz, arises from the coupling with the adjacent proton at position 5. Another significant signal appears as a triplet at around 6.60 ppm, corresponding to the proton at position 5. The triplet multiplicity is due to coupling with the proton at position 6 and the fluorine atom at position 2. The amine protons (-NH₂) typically appear as a broad singlet at approximately 4.38 ppm, a characteristic feature due to rapid proton exchange and quadrupolar relaxation. chemicalbook.com
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| 7.82 | d | 5.4 | H-6 |
| 6.60 | t | 5.8 | H-5 |
| 4.38 | br s | - | -NH₂ |
Solvent: CDCl₃, Frequency: 400 MHz
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (δ) (ppm) | Expected Coupling |
| C-2 | 150 - 160 | Large ¹JC-F |
| C-3 | 125 - 135 | |
| C-4 | 140 - 150 | |
| C-5 | 110 - 120 | |
| C-6 | 145 - 155 |
These are predicted values based on known substituent effects on pyridine rings.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
COSY (Correlation Spectroscopy): A COSY experiment would show a cross-peak between the proton at position 6 (δ ~7.82) and the proton at position 5 (δ ~6.60), confirming their adjacent relationship on the pyridine ring.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment would correlate each proton with its directly attached carbon atom. For instance, it would show a correlation between the H-5 signal and the C-5 carbon signal, and between the H-6 signal and the C-6 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds). This is particularly useful for identifying the positions of the substituents. For example, the H-5 proton would be expected to show correlations to the C-3, C-4, and C-6 carbons. The H-6 proton would likely show correlations to the C-2 and C-4 carbons. The amine protons might also show weak correlations to the C-3 and C-4 carbons, further solidifying the structural assignment.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups and skeletal structure.
Assignment of Fundamental Vibrational Modes and Band Analysis
The FTIR and Raman spectra of this compound would exhibit a series of bands corresponding to the fundamental vibrational modes of the molecule. While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be estimated by comparison with related substituted pyridines. cdnsciencepub.comcdnsciencepub.comresearchgate.net
Table 3: Predicted Fundamental Vibrational Modes for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3500 - 3300 | N-H stretching (asymmetric and symmetric) |
| 3100 - 3000 | Aromatic C-H stretching |
| 1620 - 1580 | C=C and C=N ring stretching |
| 1480 - 1400 | C=C and C=N ring stretching |
| 1300 - 1200 | C-N stretching |
| 1250 - 1150 | C-F stretching |
| 850 - 750 | C-Cl stretching |
| 900 - 700 | Aromatic C-H out-of-plane bending |
These are predicted ranges based on characteristic group frequencies and data from similar molecules.
Characterization of Characteristic Functional Group Vibrations
Several key functional groups in this compound give rise to characteristic bands in the vibrational spectra.
N-H Vibrations: The amine group would be readily identified by its N-H stretching vibrations, typically appearing as two distinct bands in the 3500-3300 cm⁻¹ region in the FTIR spectrum, corresponding to the asymmetric and symmetric stretching modes. The N-H bending (scissoring) mode is expected around 1600 cm⁻¹.
Pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected to produce a series of sharp bands in the 1620-1400 cm⁻¹ region. These are often some of the most intense bands in the Raman spectrum.
C-F and C-Cl Vibrations: The C-F stretching vibration is anticipated to be a strong band in the FTIR spectrum, typically in the 1250-1150 cm⁻¹ range. The C-Cl stretching vibration is expected at a lower frequency, generally in the 850-750 cm⁻¹ region, and is often more prominent in the Raman spectrum.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the calculation of a molecular formula that is consistent with the observed exact mass.
For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹H, ¹²C, ¹⁹F, ³⁵Cl, and ¹⁴N). The expected monoisotopic mass provides a benchmark for experimental verification.
| Atom | Isotope | Abundance (%) | Atomic Mass (Da) |
| Carbon | ¹²C | 98.93 | 12.00000 |
| Hydrogen | ¹H | 99.98 | 1.00783 |
| Chlorine | ³⁵Cl | 75.77 | 34.96885 |
| Fluorine | ¹⁹F | 100 | 18.99840 |
| Nitrogen | ¹⁴N | 99.63 | 14.00307 |
This table presents the most abundant isotopes used for the theoretical exact mass calculation.
The analysis of this compound by HRMS would be expected to yield a protonated molecule [M+H]⁺ with an m/z value that closely matches the calculated theoretical exact mass of C₅H₅ClFN₂⁺. The high accuracy of the measurement allows for the differentiation from other potential elemental compositions that might have the same nominal mass.
Analysis of Fragmentation Pathways for Structural Information
Beyond molecular formula confirmation, mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, provides invaluable structural information through the analysis of fragmentation patterns. The fragmentation of the parent ion of this compound would be expected to proceed through characteristic losses of neutral fragments, providing evidence for the connectivity of the molecule.
While specific experimental fragmentation data for this compound is not widely published, a hypothetical fragmentation pattern can be proposed based on the known principles of mass spectrometry for similar halogenated and aminated aromatic compounds. Common fragmentation pathways would likely involve the loss of small molecules such as HCN, HCl, and HF, as well as cleavage of the pyridine ring.
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Hypothetical m/z |
| 147.0120 | [C₅H₅ClFN₂]⁺ | - | 147.0120 |
| 147.0120 | [C₄H₄FN₂]⁺ | HCl | 111.0357 |
| 147.0120 | [C₅H₄ClN]⁺ | HF, NH | 112.0054 |
| 147.0120 | [C₄H₂ClFN]⁺ | HCN, H₂ | 120.9854 |
This table represents a hypothetical fragmentation pattern for this compound under HRMS/MS conditions.
The observation of these and other specific fragment ions would serve to corroborate the proposed structure of this compound, confirming the presence and relative positions of the chloro, fluoro, and amino substituents on the pyridine ring.
X-ray Crystallography for Solid-State Molecular Architecture
Determination of Molecular Conformation and Bond Geometries
The X-ray crystallographic analysis would confirm the planarity of the pyridine ring and provide precise measurements of the bond lengths and angles within the molecule. These parameters are influenced by the electronic effects of the substituents. For instance, the electron-withdrawing nature of the fluorine and chlorine atoms, as well as the electron-donating amino group, would be expected to cause subtle distortions in the pyridine ring from its ideal hexagonal geometry.
| Parameter | Expected Value Range (Å or °) |
| C-Cl Bond Length | 1.72 - 1.76 |
| C-F Bond Length | 1.33 - 1.37 |
| C-N (amino) Bond Length | 1.36 - 1.40 |
| C-C (ring) Bond Lengths | 1.37 - 1.40 |
| C-N (ring) Bond Lengths | 1.32 - 1.35 |
| C-C-C Bond Angles | 118 - 122 |
| C-N-C Bond Angle | 116 - 119 |
This table provides anticipated ranges for key bond lengths and angles based on known values for similar substituted pyridines.
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Halogen Bonding)
Beyond the structure of a single molecule, X-ray crystallography illuminates how molecules are arranged in the crystal lattice. This packing is governed by a variety of intermolecular forces, including hydrogen bonds and, of particular interest in this case, halogen bonds.
The amino group of this compound is capable of acting as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the fluorine atom can act as hydrogen bond acceptors. It would be anticipated that the crystal structure would feature a network of intermolecular N-H···N or N-H···F hydrogen bonds, which would play a significant role in stabilizing the crystal packing.
Computational Chemistry and Theoretical Investigations of 4 Chloro 2 Fluoropyridin 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations are indispensable tools for elucidating the molecular properties of compounds like 4-chloro-2-fluoropyridin-3-amine from first principles. These methods allow for the prediction of geometric, electronic, and energetic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is particularly well-suited for studying substituted aromatic systems. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals, is frequently employed for this purpose.
For this compound, a DFT-based geometry optimization would be the initial step. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.
Selection and Application of Appropriate Basis Sets (e.g., 6-311++G(d,p))
The accuracy of DFT calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to construct the molecular orbitals. For a molecule containing heteroatoms with lone pairs (N, F, Cl) and a delocalized π-system like this compound, a robust and flexible basis set is crucial.
The 6-311++G(d,p) basis set is an excellent choice for this type of analysis. nih.gov
6-311G : This indicates a triple-zeta valence basis set, meaning each valence electron is described by three separate functions, allowing for greater flexibility in describing the electron distribution.
++ : These symbols signify the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for accurately describing species with lone pairs or regions of low electron density.
(d,p) : These represent polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow for the description of non-spherical electron density distributions, which is critical for accurately modeling chemical bonds.
Application of this basis set would yield a highly reliable prediction of the molecule's geometry and electronic properties.
Ab Initio Methods for Comparative Analysis
To validate the DFT results, comparative calculations using ab initio methods like Møller-Plesset perturbation theory (MP2) could be performed. Ab initio methods are derived directly from theoretical principles without the use of experimental data. While computationally more demanding than DFT, methods like MP2 are effective at incorporating electron correlation effects. Comparing the geometric parameters and energies obtained from both B3LYP and MP2 calculations would provide a high degree of confidence in the theoretical predictions.
Analysis of Electronic Properties
Once the geometry is optimized, a detailed analysis of the molecule's electronic properties can be undertaken to predict its chemical behavior.
Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Gap Analysis
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. acs.orgnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : This orbital acts as the primary electron donor. Regions of the molecule with large HOMO coefficients are susceptible to electrophilic attack. For this compound, the HOMO is expected to have significant contributions from the amino group and the π-system of the pyridine (B92270) ring.
LUMO : This orbital is the primary electron acceptor. Regions with large LUMO coefficients indicate sites prone to nucleophilic attack. The electron-withdrawing nature of the fluorine and chlorine atoms, as well as the pyridine nitrogen, would likely cause the LUMO to be distributed over the pyridine ring, particularly at the carbon atoms bearing these substituents.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive.
Illustrative data based on DFT calculations at the B3LYP/6-311++G(d,p) level for similar molecules suggests the following possible values:
| Parameter | Illustrative Energy (eV) |
| HOMO Energy | -6.15 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap | 4.90 |
This illustrative gap of 4.90 eV suggests that this compound is a moderately stable molecule.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Current time information in Edmonton, CA.mdpi.com It is an invaluable tool for predicting how a molecule will interact with other chemical species. The map is color-coded to indicate different potential values:
Red : Regions of most negative electrostatic potential, indicating electron-rich areas. These are the most likely sites for electrophilic attack. For this molecule, the most intense red region would be expected around the nitrogen atom of the pyridine ring due to its lone pair. The amino group and the fluorine atom would also contribute to negative potential.
Blue : Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack. The hydrogen atoms of the amino group are expected to be the most positive (blue) sites.
Green : Regions of neutral or near-zero potential.
The MEP map would complement the FMO analysis. For this compound, the MEP would likely show a strong negative potential (red) localized on the pyridine nitrogen, making it a primary site for protonation or interaction with electrophiles. The area around the amino group's hydrogens would be distinctly positive (blue), indicating their role as hydrogen bond donors.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
No published research data available.
Theoretical Prediction and Validation of Spectroscopic Properties
No published research data available.
Simulated Vibrational Spectra (IR, Raman)
No published research data available.
Calculated NMR Chemical Shifts and Comparison with Experimental Data
No published research data available.
Prediction of UV-Vis Absorption Maxima
No published research data available.
Nonlinear Optical (NLO) Properties from Theoretical Calculations
No published research data available.
Evaluation of Linear Polarizability and Second-Order Hyperpolarizability
No published research data available.
Reaction Pathway and Mechanism Elucidation via Computational Modeling (e.g., Transition State Analysis)
Computational chemistry serves as a powerful tool for elucidating reaction mechanisms, offering insights into the intricate details of bond-forming and bond-breaking processes. Through methods like Density Functional Theory (DFT), researchers can model reaction pathways and identify key transition states, providing a deeper understanding of the underlying principles that govern a chemical transformation. However, a comprehensive search of available scientific literature reveals a notable gap in the computational investigation of reaction pathways specifically for this compound.
While experimental methodologies for the synthesis of related fluorinated and chlorinated pyridines are documented, detailed theoretical examinations of the reaction mechanisms, including transition state analyses, for this compound are not presently available in published research. Such studies would be invaluable for optimizing synthetic routes and for predicting the reactivity of this specific molecule.
For analogous systems, computational studies on related heterocyclic compounds have provided significant insights. For example, theoretical investigations into nucleophilic aromatic substitution (SNAr) reactions on various halopyridines have been conducted. acs.org These studies often calculate the energy barriers for the formation of the Meisenheimer intermediate and the subsequent departure of the leaving group. It is well-established that the high electronegativity of fluorine often accelerates SNAr reactions in pyridines compared to their chloro-analogues. acs.org A computational analysis of this compound could precisely quantify this effect and explore the regioselectivity of nucleophilic attack.
Furthermore, computational modeling of related aminopyrimidine derivatives has been used to predict their biological activity by docking them into the active sites of proteins. nih.gov This underscores the potential of theoretical chemistry to not only elucidate reaction mechanisms but also to guide the design of new functional molecules.
A theoretical investigation into the reaction pathways of this compound would likely involve mapping the potential energy surface for its synthesis. This could involve, for instance, the amination of a precursor like 2,4-dichloro-3-fluoropyridine. The transition state for the introduction of the amine group at the C3 position could be located and its geometry and energy calculated. The following hypothetical data tables illustrate the kind of information that such a study might produce.
Table 1: Hypothetical Calculated Activation Energies for a Key Reaction Step
| Reaction Step | Computational Method | Solvent Model | Activation Energy (kcal/mol) |
| Amination at C3 | DFT (B3LYP/6-311+G(d,p)) | PCM (Water) | 22.5 |
| Proton Transfer | DFT (B3LYP/6-311+G(d,p)) | PCM (Water) | 5.2 |
Table 2: Hypothetical Geometric Parameters of a Predicted Transition State
| Parameter | Bond/Angle | Value |
| Bond Length | C3-N(incoming) | 1.98 Å |
| Bond Length | C3-Cl | 2.15 Å |
| Bond Angle | N-C3-Cl | 89.5° |
These tables are purely illustrative and are intended to show the type of data that would be generated from a dedicated computational study. The values presented are not based on actual experimental or calculated results for this compound.
Advanced Applications and Derivatization Strategies in Organic Synthesis
Utilization as a Key Building Block for Complex Heterocyclic Structures
The inherent reactivity of 4-Chloro-2-fluoropyridin-3-amine facilitates its use in the construction of fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. The vicinal arrangement of the amino and fluoro substituents allows for cyclocondensation reactions to form various heterocyclic rings.
Notably, it serves as a precursor for the synthesis of pyrido[2,3-b]pyrazines . These structures are of significant interest due to their biological activities, including their potential as antitumor agents. For instance, novel pyrido[2,3-b]pyrazines have been synthesized and evaluated for their ability to inhibit both erlotinib-sensitive and erlotinib-resistant cancer cell lines. nih.gov The synthesis often involves the condensation of the diamine precursor, derived from this compound, with dicarbonyl compounds. rsc.orgnih.govacs.orgeurekaselect.com Some of these derivatives have shown potent inhibitory activity, suggesting they could be promising candidates for overcoming drug resistance in cancer therapy. nih.gov
Furthermore, this aminopyridine derivative is instrumental in creating pyrido[3,2-b] ijpsonline.comnih.govoxazine (B8389632) skeletons. These scaffolds are also of interest in drug discovery. The synthetic approach typically involves the reaction of the aminopyridine with a suitable partner that can form the oxazine ring through cyclization.
Functionalization of the Amine Group for Diverse Derivatives
The primary amine group of this compound is a key handle for a wide array of chemical transformations, enabling the synthesis of a diverse library of derivatives. Standard amine functionalization reactions can be readily applied to this scaffold.
Acylation reactions with acyl chlorides or anhydrides introduce amide functionalities, which can modulate the electronic properties and biological activity of the resulting molecules. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides, a common pharmacophore in many drug molecules.
Reductive amination offers another versatile strategy to introduce a variety of alkyl or aryl substituents onto the nitrogen atom. This two-step process, involving the formation of an imine with an aldehyde or ketone followed by reduction, is a powerful method for creating secondary or tertiary amines. sciencepublishinggroup.com These functionalization strategies are fundamental in exploring the structure-activity relationships of new chemical entities derived from this compound.
Exploitation of Halogen Atoms in Cross-Coupling Reactions
The presence of both a chlorine and a fluorine atom on the pyridine (B92270) ring provides orthogonal handles for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. The differential reactivity of these halogens allows for selective and sequential bond formation.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds between the halogenated pyridine and various organoboron reagents. harvard.eduyoutube.com The chloro substituent is typically more reactive in these couplings than the fluoro substituent, allowing for selective reaction at the 4-position. chemrxiv.orgresearchgate.net This selectivity is crucial for the stepwise construction of complex biaryl and heteroaryl structures.
| Coupling Partners | Catalyst System | Product Type | Reference(s) |
| Arylboronic acid | Pd(PPh₃)₄ / Base | Aryl-substituted pyridine | chemrxiv.orgresearchgate.net |
| Heteroarylboronic acid | Pd(dppf)Cl₂ / Base | Heteroaryl-substituted pyridine | chemrxiv.org |
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted aminopyridines. wikipedia.orgorganic-chemistry.orgwiley.com The chloro group can be displaced by various primary or secondary amines, amides, or other nitrogen nucleophiles. This reaction is particularly valuable for synthesizing complex anilines and related compounds that are difficult to prepare by other methods. The choice of phosphine (B1218219) ligand is critical for the success and scope of this transformation. wiley.com
| Amine Nucleophile | Catalyst System | Product Type | Reference(s) |
| Primary/Secondary Alkylamine | Pd₂(dba)₃ / Ligand / Base | N-Alkyl-aminopyridine | wikipedia.orgorganic-chemistry.org |
| Primary/Secondary Arylamine | Pd(OAc)₂ / Ligand / Base | N-Aryl-aminopyridine | wikipedia.orgwiley.com |
| Ammonia equivalent | Pd catalyst / Ligand / Base | Unsubstituted aminopyridine | wikipedia.org |
Synthesis of Pharmacologically Relevant Scaffolds and Precursors
The derivatization strategies outlined above are frequently employed in the synthesis of molecules with significant therapeutic potential.
Intermediate in the Development of Kinase Inhibitors
A prominent application of this compound is as a key intermediate in the synthesis of Ceritinib (LDK378) , a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor. medkoo.comdavidpublisher.com Ceritinib is used for the treatment of ALK-positive non-small cell lung cancer (NSCLC). davidpublisher.comnih.gov The synthesis of Ceritinib involves a multi-step sequence where the this compound scaffold is elaborated through a series of reactions, including nucleophilic aromatic substitution and cross-coupling reactions, to build the final complex structure. medkoo.comgoogle.com
Precursor for Potential Antimicrobial Agents
The pyridine and fused pyrazine (B50134) rings are common motifs in compounds with antimicrobial properties. mdpi.comnih.gov Derivatives of this compound, particularly the pyrido[2,3-b]pyrazines, have been investigated for their antibacterial and antifungal activities. nih.govijpsonline.com The introduction of fluorine atoms into heterocyclic scaffolds is a known strategy to enhance antimicrobial potency and modulate pharmacokinetic properties. ijpsonline.com Studies have shown that certain fluorinated pyrido[2,3-b]pyrazine (B189457) derivatives exhibit significant activity against various bacterial strains, making this class of compounds, accessible from this compound, a promising area for the development of new antimicrobial agents. nih.govnih.govnih.gov
Development of Chemical Probes and Tools for Biological Research
While direct, published applications of this compound in the development of chemical probes are not extensively documented, its structural features make it a highly promising scaffold for such purposes. Chemical probes, including fluorescent labels, affinity matrices, and photoaffinity labels, are essential tools for studying biological systems.
The reactive amine group of this compound can be readily functionalized with various reporter groups. For instance, fluorescent probes can be synthesized by coupling the amine with a fluorophore. Substituted aminopyridines are known to serve as scaffolds for fluorescent probes, and the introduction of fluorine can further modulate their photophysical properties. mdpi.comresearchgate.netnih.govacs.org
Similarly, the amine can be used to attach the molecule to a solid support, creating an affinity chromatography matrix for purifying target proteins. The synthesis of such tools often relies on the versatile reactivity of amine functionalities.
Photoaffinity labels are valuable for identifying the binding partners of a molecule of interest. An azido (B1232118) group, which can be introduced via diazotization of the amine followed by azide (B81097) substitution, can be photochemically activated to form a covalent bond with a target protein. acs.orgnih.gov The substituted pyridine core could serve as the recognition element for the target.
Finally, the development of FRET (Förster Resonance Energy Transfer) probes often involves linking a donor and an acceptor fluorophore to a central scaffold. researchgate.neteuromar2025.org The defined geometry of the substituted pyridine ring could provide a rigid linker to control the distance and orientation between the two fluorophores. The synthesis of such probes could leverage the functional handles present on the this compound core. The potential to create such valuable research tools highlights the versatility and importance of this compound beyond its direct use in drug synthesis.
Applications in Agrochemical and Fine Chemical Synthesis
The utility of this compound and its close structural analogs is most prominently demonstrated in the synthesis of advanced agrochemicals, particularly in the class of synthetic auxin herbicides. These herbicides are crucial for modern agriculture, offering selective control of broadleaf weeds.
Research Findings in Agrochemical Synthesis:
Detailed synthetic pathways outlined in patent literature for cutting-edge herbicides reveal the importance of highly substituted pyridine intermediates. While these documents may not always explicitly name this compound as the initial starting material, the final structures of these herbicides strongly indicate that it, or a very similar derivative, is a crucial precursor in their multi-step synthesis.
For instance, the synthesis of the herbicide Halauxifen-methyl involves the preparation of 4-amino-3-chloro-6-(2-fluoro-4-chloro-3-methoxyphenyl) pyridine-2-formic acid methyl ester. patsnap.com The core structure of this molecule, a 4-amino-3-chloropyridine, points to the potential use of a precursor like this compound. The synthesis involves steps such as amino group protection, a coupling reaction to introduce the aryl group, and subsequent deprotection. patsnap.com
Similarly, the preparation of Florpyrauxifen-benzyl , another significant arylpicolinate herbicide, starts from a 4,5-difluoro-6-arylpicolinate. google.com The process involves amination to introduce the 4-amino group and a subsequent chlorination step to install the 3-chloro substituent. google.com These reaction sequences are consistent with the use of a pre-functionalized pyridine ring system that this compound provides.
The broader class of pyridine-containing pesticides is recognized for high efficiency and low toxicity, aligning with the developmental trends in the agrochemical industry. nih.gov The inclusion of fluorine atoms, as seen in this compound, is a common strategy to enhance the biological activity and metabolic stability of agrochemical active ingredients.
Applications in Fine Chemical Synthesis:
In the realm of fine chemicals, which often serve as intermediates for pharmaceuticals and other specialty materials, substituted pyridines like this compound are valuable synthons. The reactivity of the chloro and fluoro substituents allows for nucleophilic substitution reactions, while the amino group can be a handle for a wide array of chemical transformations, including diazotization and further derivatization.
Although specific examples detailing the use of this compound in the large-scale production of a named fine chemical are not prevalent in public-domain literature, the well-established chemistry of related compounds, such as 4-Amino-2-chloropyridine, underscores its potential. 4-Amino-2-chloropyridine is a known intermediate in the synthesis of the plant growth regulator Forchlorfenuron. patsnap.com This precedent highlights the industrial relevance of this class of compounds.
The research into derivatives of chloro- and fluoro-substituted aminopyridines is an active area, with studies exploring their potential as precursors for a variety of bioactive molecules. The unique electronic properties conferred by the halogen substituents make these compounds attractive starting points for the discovery of new chemical entities with applications in both agriculture and medicine.
Data on Key Compounds and Their Applications
| Compound Name | CAS Number | Molecular Formula | Application/Role |
| This compound | 1393567-12-8 | C5H4ClFN2 | Intermediate in agrochemical and fine chemical synthesis |
| Halauxifen-methyl | 943831-98-9 | C14H11Cl2FN2O3 | Active ingredient in herbicides for broadleaf weed control patsnap.comnih.gov |
| Florpyrauxifen-benzyl | 1390661-72-9 | C20H14Cl2F2N2O3 | Active ingredient in auxin herbicides google.comnih.gov |
| 4-Amino-2-chloropyridine | 14432-12-3 | C5H5ClN2 | Intermediate for pharmaceuticals and agrochemicals, including Forchlorfenuron patsnap.com |
Future Research Directions and Unaddressed Challenges
Development of Greener and More Sustainable Synthetic Routes
The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. For the synthesis of 4-Chloro-2-fluoropyridin-3-amine and its derivatives, future research will likely focus on the development of greener and more sustainable synthetic methodologies.
Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. A shift towards more sustainable practices could involve the implementation of microwave-assisted synthesis, which has been shown to be an effective green chemistry tool in the production of other pyridine (B92270) derivatives. nih.gov This technique can lead to shorter reaction times, higher yields, and reduced energy consumption. nih.gov
A critical aspect of green synthesis is the principle of atom economy , which emphasizes the maximization of the incorporation of all materials used in the process into the final product. primescholars.comjocpr.com Future synthetic routes for this compound should be designed to improve atom economy, thereby minimizing waste. primescholars.comjocpr.com This can be achieved through the careful selection of starting materials and the use of catalytic reactions that proceed with high efficiency. primescholars.com For instance, exploring one-pot multicomponent reactions could offer an eco-friendly and efficient pathway to complex pyridine derivatives, reducing the need for intermediate purification steps and minimizing solvent usage. nih.gov
Furthermore, the use of safer solvents and the reduction or elimination of hazardous reagents are crucial. Research into facile, metal-free synthesis routes, such as those developed for 2-fluoropyridines from pyridine N-oxides, could provide a blueprint for more sustainable production methods for this compound. acs.orgnih.gov The direct fluorination of pyridine N-oxides represents an innovative approach that could be adapted for this specific compound, potentially offering a more direct and environmentally friendly synthesis. rsc.org
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The regioselectivity and efficiency of reactions involving this compound are critical for its utility as a synthetic intermediate. The development and application of novel catalytic systems are central to addressing these challenges.
Transition metal catalysis also holds significant promise. Rh(III)-catalyzed C–H functionalization has been successfully employed for the synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov Investigating similar Rh(III) or other transition metal-catalyzed reactions could lead to highly selective methods for derivatizing this compound. Dual catalytic systems, such as the combination of photoredox and copper catalysis for the remote functionalization of N-alkoxy pyridinium (B92312) salts, offer another avenue for achieving novel reactivity and selectivity. researchgate.net
Moreover, the development of novel solid acid catalysts and magnetically recoverable nanocatalysts could enhance the sustainability and scalability of synthetic processes. elsevierpure.comrsc.org These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. rsc.org Research into catalyst-controlled selective synthesis, where the choice of catalyst dictates the reaction outcome, could provide access to a diverse range of products from a common starting material. rsc.org
| Catalytic System | Potential Application for this compound | Advantages |
| Photoredox Catalysis | Selective C-H functionalization at various positions. | Mild reaction conditions, high selectivity, use of visible light. nih.govacs.org |
| Rh(III) Catalysis | Directed C-H functionalization to introduce new substituents. | High regioselectivity, broad substrate scope. nih.gov |
| Dual Photoredox/Copper Catalysis | Remote functionalization of the pyridine ring. | Novel reactivity patterns, access to previously inaccessible derivatives. researchgate.net |
| Solid Acid Catalysts | Environmentally friendly synthesis and derivatization. | Reusability, ease of separation, potential for continuous flow processes. elsevierpure.com |
| Magnetically Recoverable Nanocatalysts | Sustainable synthesis of derivatives in multicomponent reactions. | High surface area, simple separation, reusability. rsc.org |
Integration of Advanced Computational Methods for Rational Design and Discovery
Advanced computational methods are becoming indispensable tools in modern chemical research, enabling the rational design of molecules and the prediction of their properties before their synthesis. The integration of these methods can significantly accelerate the discovery of new derivatives of this compound with desired functionalities.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net DFT studies can provide valuable insights into the reactivity of this compound, helping to predict the most likely sites for electrophilic or nucleophilic attack and to understand the mechanisms of various reactions. nih.govacs.org For example, DFT calculations can be used to assess the performance of different catalysts and to elucidate the noncovalent interactions that govern selectivity in catalytic reactions. acs.org
In silico screening is another computational technique that allows for the rapid evaluation of large libraries of virtual compounds for their potential biological activity or material properties. nih.gov By creating a virtual library of derivatives of this compound, researchers can use docking studies to predict their binding affinity to specific protein targets, thereby identifying promising candidates for further experimental investigation as potential therapeutic agents. researchgate.netnih.gov This approach can save significant time and resources compared to traditional high-throughput screening.
The combination of DFT and in silico screening can guide the synthesis of novel compounds with enhanced properties. For instance, computational modeling can be used to design new photoluminescent coordination polymers or to predict the electronic properties of materials derived from functionalized fluoropyridines. mdpi.com These predictive capabilities allow for a more targeted and efficient approach to materials discovery.
Expanding the Scope of Functionalization for Emerging Applications
The unique arrangement of chloro, fluoro, and amino substituents on the pyridine ring of this compound makes it a highly versatile platform for the synthesis of a wide array of functionalized molecules with potential applications in medicinal chemistry, agrochemicals, and materials science.
Future research will undoubtedly focus on late-stage functionalization , a strategy that allows for the modification of complex molecules at a late stage of their synthesis. nih.govacs.org This approach is particularly valuable for the rapid generation of analogues of biologically active compounds for structure-activity relationship studies. acs.org The development of mild and selective methods for C-H functionalization is crucial for this purpose. acs.org
The synthesis of functionalized propargylic and allylic fluorides from fluorinated building blocks is an active area of research. nih.gov this compound could serve as a precursor for novel fluorinated heterocycles with potential applications as bioactive molecules. nih.gov The development of transition-metal-catalyzed reactions of such derivatives could lead to the construction of complex polycyclic systems. nih.gov
Furthermore, the incorporation of fluorinated pyridines into advanced materials is a growing field. acs.org The unique electronic properties conferred by the fluorine and chlorine atoms can be exploited in the design of organic light-emitting diodes (OLEDs), semiconductors, and other functional materials. acs.org Research into the synthesis of functionalized polyvinylidene fluoride (B91410) nanofibers and other polymers incorporating the this compound moiety could lead to materials with novel electronic and physical properties.
| Functionalization Strategy | Potential Application Area | Key Research Focus |
| Late-Stage Functionalization | Medicinal Chemistry, Agrochemicals | Development of mild and selective C-H activation methods. nih.govacs.org |
| Synthesis of Fluorinated Heterocycles | Drug Discovery | Design of novel cyclization reactions and exploration of biological activity. nih.gov |
| Incorporation into Advanced Materials | Materials Science, Electronics | Synthesis of polymers and coordination compounds with tailored electronic and optical properties. acs.org |
Q & A
Q. Notes
- References to specific evidence (e.g., ) align with synthesis, characterization, and safety data.
- Advanced questions emphasize experimental design, data validation, and computational integration.
- Methodological answers provide actionable protocols rather than theoretical definitions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
